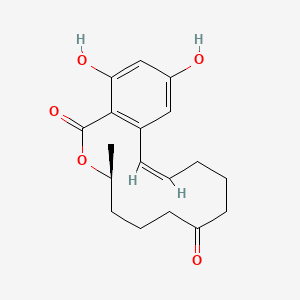

cis-Zearalenone

Vue d'ensemble

Description

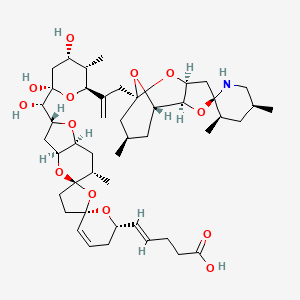

Zearalenone (ZEN), also known as RAL and F-2 mycotoxin, is a potent estrogenic metabolite produced by some Fusarium and Gibberella species . It’s a significant contaminant of maize, barley, wheat, and other cereals . The cis-isomer of the naturally trans-configurated Fusarium mycotoxin zearalenone is often neglected .

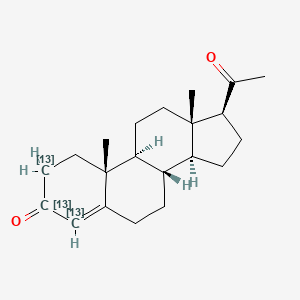

Molecular Structure Analysis

Zearalenone (ZEN) is a mycotoxin that occurs in all stages of plant growth and development and exerts harmful effects on humans and animals. Zearalenone is easily absorbed in the digestive tract, and it is metabolized in the intestinal wall and the liver . The structure of ZEN contains a polyketide in which five ketone functions are not completely reduced .

Chemical Reactions Analysis

Zearalenone (ZEN) is a toxic secondary metabolite of Fusarium sp. commonly found in wheat, corn, and other crops. In addition to economic losses, ZEN can seriously endanger the health of both humans and livestock . The cis-isomer of the naturally trans-configurated Fusarium mycotoxin zearalenone is often neglected .

Physical And Chemical Properties Analysis

Zearalenone (ZEN) is a mycotoxin primarily produced by Fusarium fungi, occurs predominantly in cereal grains . It is a white crystalline solid, with molecular formula C18H22O5 and 318.364 g/mol molecular weight .

Applications De Recherche Scientifique

Uterotropic Activity

cis-Zearalenone has been studied for its uterotropic activity in white rats. It was found to be more active than its trans isomer when fed orally or applied topically (Mirocha et al., 1978).

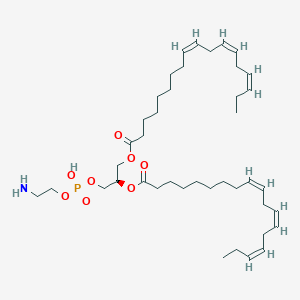

Estrogenicity and Metabolism

The estrogenicity of this compound and its metabolites, such as α-cis-zearalenol and β-cis-zearalenol, has been compared using the E-Screen assay. Changes from trans to cis configuration retain significant estrogenic activity (Drzymala et al., 2015).

Photochemical Isomerization in Edible Oils

Research has shown the conversion of trans- to this compound in edible oils under real-life conditions, emphasizing its significance in food safety (Köppen et al., 2012).

HPLC Analysis in Cereal Products

High-performance liquid chromatography with voltammetric detection has been used to determine the presence of cis- and trans-zearalenone in cereal products (Smyth & Frischkorn, 1980).

In Vitro Metabolism

This compound's in vitro metabolism in rat and human liver microsomes has been investigated, revealing extensive metabolization and similarities to its trans isomer's metabolism (Drzymala et al., 2014).

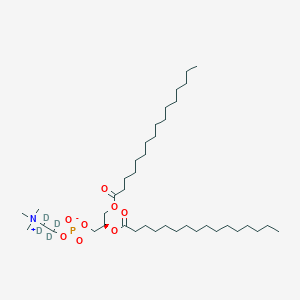

Internal Standard in Stable Isotope Dilution Analysis

This compound has been used as an internal standard in stable isotope dilution analysis for the quantification of the compound in contaminated food and feed products (Drzymala et al., 2014).

Binding Characteristics to Estrogen Receptors

The binding characteristics of this compound to estrogen receptors have been explored, revealing its estrogenic effect (Kiang et al., 1978).

UV-Induced Isomerization in Contaminated Maize

The effect of UV irradiation on the isomerization of trans-zearalenone to this compound in contaminated maize has been studied, highlighting its relevance in animal feeding (Brezina et al., 2013).

Mécanisme D'action

Target of Action

cis-Zearalenone (ZEN), also known as (S,E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione, is a mycotoxin produced by some species of Fusarium . It primarily targets estrogen receptors due to its structural resemblance to estrogen . This interaction can disrupt the activity of the reproductive system in animals and humans .

Mode of Action

ZEN acts as a non-steroidal estrogen or mycoestrogen . It binds to estrogen receptors, causing reproductive disorders . It can also affect other systems such as the digestive, nervous, and immune systems . The toxin’s interaction with these targets leads to changes in gene expression and protein concentration of pro-inflammatory cytokines .

Biochemical Pathways

ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The biosynthesis of ZEN involves two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) . ZEN and its metabolites can affect the endocrine system by binding to estrogen receptors .

Pharmacokinetics

ZEN is easily absorbed in the digestive tract and is metabolized in the intestinal wall and the liver . It forms several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN) . These substances have a high affinity for estrogen receptors . Excess ZEN and its metabolites are excreted with urine and bile .

Result of Action

The molecular and cellular effects of ZEN’s action include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . Exposure to high levels of ZEN can induce apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine GCs . In vitro studies have shown that ZEN treatment can decrease cellular viability, increase the content of LDH, and affect the cell cycle, causing damage to the cells .

Action Environment

The toxin-producing ability of Fusaria, the fungi that produce ZEN, is greatly influenced by environmental factors . ZEN is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue . The in-field application of microorganisms to degrade and detoxify ZEN is a promising strategy to enhance the safety of food and feed .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S,12Z)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-MIBUCLJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020297 | |

| Record name | cis-Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36455-70-6 | |

| Record name | cis-Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

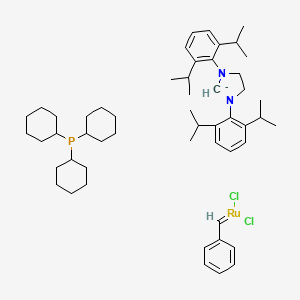

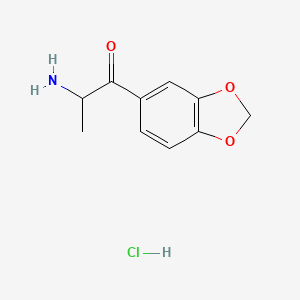

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key difference in biological activity between cis-zearalenone and its trans isomer?

A1: While both this compound and trans-zearalenone exhibit estrogenic effects, research indicates that this compound demonstrates significantly higher uterotropic activity when administered orally or topically in rats. [] This difference highlights the importance of considering isomer-specific biological activity.

Q2: How is this compound metabolized in vitro?

A2: Studies using rat and human liver microsomes reveal that this compound undergoes extensive phase I metabolism, primarily through three pathways: reduction of the keto group, monohydroxylation, and a combination of both. [] This metabolic profile closely resembles that of trans-zearalenone, suggesting similar metabolic pathways for both isomers. []

Q3: What are the major metabolites of this compound identified in in vitro studies?

A3: Key metabolites of this compound identified in rat and human liver microsomes include α-cis-zearalenol (α-cis-ZEL), β-cis-zearalenol (β-cis-ZEL), and monohydroxylated this compound. [] Notably, α-cis-ZEL is a major metabolite in rat liver microsomes, while monohydroxylated this compound dominates the metabolite profile in human microsomes. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A4: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) coupled with stable isotope dilution analysis is a powerful technique for accurate quantification of this compound in complex matrices like food and feed products. [] This approach utilizes a ¹³C-labelled this compound internal standard, improving the reliability and accuracy of quantification compared to methods lacking appropriate this compound standards. []

Q5: How does exposure to sunlight impact zearalenone levels in edible oils?

A5: Research shows that exposure to sunlight significantly affects zearalenone isomer ratios in edible oils. In a study examining naturally contaminated corn oil, prolonged sunlight exposure (up to 30 weeks) led to a substantial shift towards this compound, reaching a cis/trans ratio of 9:1 in samples stored in colorless glass bottles. [] This finding emphasizes the potential for this compound formation under real-world storage conditions.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H22O5, and its molecular weight is 318.36 g/mol. [] This information is crucial for researchers working on synthesis, analysis, and understanding the physicochemical properties of this mycotoxin.

Q7: Are there any known crystallographic studies on this compound?

A7: Yes, the crystal structure of this compound has been determined using X-ray crystallography. [] Analysis revealed the presence of intramolecular O—H⋯O hydrogen bonds that stabilize the molecule's conformation. Additionally, intermolecular O—H⋯O hydrogen bonds link the molecules, forming infinite chains along specific crystallographic directions. [] Understanding its crystal structure can provide insights into its stability, solubility, and potential interactions with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.